molecular formula C9H4BrClN2O2 B8627708 4-Bromo-1-chloro-5-nitroisoquinoline

4-Bromo-1-chloro-5-nitroisoquinoline

Cat. No.: B8627708
M. Wt: 287.50 g/mol
InChI Key: ODNWMKOLHPHFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-chloro-5-nitroisoquinoline (C₉H₄BrClN₂O₂, MW 287.5) is a halogenated and nitrated isoquinoline derivative. Its structure features bromo (Br) at position 4, chloro (Cl) at position 1, and nitro (NO₂) at position 5 on the isoquinoline backbone. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of its substituents, which influence reactivity and binding properties .

Properties

Molecular Formula

C9H4BrClN2O2

Molecular Weight

287.50 g/mol

IUPAC Name

4-bromo-1-chloro-5-nitroisoquinoline

InChI

InChI=1S/C9H4BrClN2O2/c10-6-4-12-9(11)5-2-1-3-7(8(5)6)13(14)15/h1-4H

InChI Key

ODNWMKOLHPHFAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight Key Properties/Notes
4-Bromo-1-chloro-5-nitroisoquinoline Not explicitly provided C₉H₄BrClN₂O₂ Br (4), Cl (1), NO₂ (5) 287.5 High electron-withdrawing character; potential for nucleophilic substitution at Br/Cl
5-Bromo-1-nitroisoquinoline 1217440-57-7 C₉H₅BrN₂O₂ Br (5), NO₂ (1) 253.05 Nitro at position 1 may reduce ring stability compared to nitro at position 5
4-Bromo-1-chloro-6-nitroisoquinoline TR-B681955 C₉H₄BrClN₂O₂ Br (4), Cl (1), NO₂ (6) 287.5 Nitro at position 6 alters electronic distribution vs. position 5; similar MW to 5-nitro analog
5-Bromo-8-chloroisoquinoline 956003-79-5 C₉H₅BrClN Br (5), Cl (8) 242.5 Lacks nitro group; halogen positions favor hydrophobic interactions
4-Bromo-1-methoxyisoquinoline 746668-73-5 C₁₀H₈BrNO Br (4), OCH₃ (1) 252.09 Methoxy (electron-donating) contrasts with nitro (electron-withdrawing) at position 1

Key Observations:

  • Halogen vs. Methoxy: Methoxy in 4-Bromo-1-methoxyisoquinoline reduces electrophilicity compared to chloro or nitro substituents, altering solubility and interaction with biological targets .
  • Molecular Weight: Nitro-containing analogs (e.g., 287.5 for this compound) are heavier than non-nitro derivatives (e.g., 242.5 for 5-Bromo-8-chloroisoquinoline), affecting pharmacokinetic properties .

Research Implications

  • Medicinal Chemistry: The nitro group in this compound could serve as a hydrogen-bond acceptor, enhancing binding to enzyme active sites compared to non-nitro analogs like 5-Bromo-8-chloroisoquinoline .
  • Materials Science: Electron-deficient isoquinolines are precursors for conductive polymers. The nitro group’s position may modulate electron transport properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.